molecular formula C13H9F3N2O2 B8175450 3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

3-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8175450
M. Wt: 282.22 g/mol
InChI Key: CYLPHAPMPSHSKN-UHFFFAOYSA-N
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Description

3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The amine group is introduced through a reaction with ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups replacing the original nitro, trifluoromethyl, or amine groups.

Scientific Research Applications

3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrobenzotrifluoride
  • 4-Chloro-3-nitrobenzotrifluoride
  • 3-Amino-5-bromobenzotrifluoride

Uniqueness

3-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to the combination of its nitro, trifluoromethyl, and amine groups on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-nitro-4-[3-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(17)12(7-9)18(19)20/h1-7H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLPHAPMPSHSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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